4-Hydroxychalcone
Overview
Description
4-Hydroxychalcone is a chalcone derivative, which is a type of aromatic ketone. Chalcones are known for their diverse biological activities and are biogenetic precursors to flavonoids and isoflavonoids. This compound is isolated from licorice root and has been studied for its hepatoprotective and anti-inflammatory properties .
Mechanism of Action
Target of Action
4-Hydroxychalcone primarily targets the NF-κB pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its targets by inhibiting TNFα-induced NF-κB activation via proteasome inhibition . This means it prevents the degradation of IkBα, a protein that inhibits NF-κB, and subsequently prevents the nuclear translocation of p50/p65, leading to the inhibited expression of NF-kB target genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting this pathway, this compound can modulate a number of cancer cell lines, inhibit a number of pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification .
Pharmacokinetics
A study on the pharmacokinetics of hydroxy-substituted chalcones found that the highest volume of distribution was observed for diosgenin (25 ml/kg) followed by charantin (14 ml/kg) and least was observed for hydroxychalcone (027 ml/kg), indicating high protein binding of hydroxychalcone and ultimately low t 1/2 and lower clearance of drug from the body .
Result of Action
The molecular and cellular effects of this compound’s action include a rapid potassium release from mitochondrial vesicles and deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria . It also affects cancer cell viability but has no significant effect on non-transformed cell viability .
Biochemical Analysis
Biochemical Properties
4-Hydroxychalcone interacts with various biomolecules in biochemical reactions. It inhibits TNFα-induced NF-κB activation via proteasome inhibition . It also causes a rapid potassium release from mitochondrial vesicles and leads to the deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it strongly decreases proliferation in colon and distal small intestine (DSI) adenomas, as detected by immunofluorescence staining with the proliferation marker protein Ki‑67 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It promotes apoptosis in colon adenomas, as detected by TUNEL immunofluorescence staining . It also decreases mRNA expression of β‑catenin target genes, including c‑Myc, Axin2, and CD44, in colon adenomas .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, administration of this compound (10 mg/kg/day) significantly decreased the number and size of colon adenomas in Apc Min mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
Future studies may reveal targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction of this compound can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones
Scientific Research Applications
4-Hydroxychalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its effects on cellular pathways and gene expression.
Medicine: Investigated for its hepatoprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
4’-Hydroxychalcone: Similar in structure but with a hydroxyl group at a different position.
Isoliquiritigenin: Another chalcone derivative with similar biological activities.
Butein: A natural chalcone with potent anti-inflammatory and anticancer properties.
Uniqueness: 4-Hydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit the NF-κB pathway and proteasome activity sets it apart from other chalcones .
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWCDTYUYPOAIU-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022453 | |
Record name | 4-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38239-55-3, 20426-12-4 | |
Record name | trans-4-Hydroxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38239-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020426124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170282 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97Q47VBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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